molecular formula C7H7IN4 B13603471 7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine

7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B13603471
M. Wt: 274.06 g/mol
InChI Key: FDMFSFJPUVIFTD-UHFFFAOYSA-N
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Description

7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine is a high-value chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a fused pyrazolo[1,5-a]pyrazine core, a privileged scaffold known for its significant potential in protein kinase inhibition and other biologically relevant targets . The presence of the iodine atom at the 7-position and the amine group at the 4-position make this molecule a versatile building block for further structural diversification via metal-catalyzed cross-coupling reactions, such as those used in trifluoromethylation to enhance lipophilicity and metabolic stability . Researchers can utilize this compound as a key precursor in the synthesis of more complex molecules for probing biological pathways. Its structural features are associated with investigations into therapeutic areas such as inflammatory diseases and autoimmune disorders . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary handling precautions should be taken by qualified laboratory personnel.

Properties

Molecular Formula

C7H7IN4

Molecular Weight

274.06 g/mol

IUPAC Name

7-iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine

InChI

InChI=1S/C7H7IN4/c1-4-2-5-7(9)10-3-6(8)12(5)11-4/h2-3H,1H3,(H2,9,10)

InChI Key

FDMFSFJPUVIFTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)C(=NC=C2I)N

Origin of Product

United States

Preparation Methods

General Preparation Methods

While specific preparation methods for 7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine are limited in the provided documentation, synthetic approaches for related compounds can offer insights. The preparation of 3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride involves several steps:

  • Formation of the pyrazolo[1,5-a]pyrazine core through cyclization of precursors.
  • Introduction of the methyl group using methylating agents like methyl iodide with a base.
  • Conversion of the free base into its hydrochloride salt via treatment with hydrochloric acid.

Preparation of 4-amino-7-iodopyrrolo[2,1-f]triazine

Although the target compound is 7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine, the preparation method for 4-amino-7-iodopyrrolo[2,1-f]triazine offers a relevant example of synthesizing an iodinated amino-substituted heterocycle. The method involves several steps:

  • Dispersing 4-aminopyrrolo[2,1-f]triazine in a solvent and adding iodine or iodine chloride in batches.
  • Adding organic acid and N-iodosuccinimide.
  • Reacting the mixture with sodium sulfite and sodium carbonate in water, adjusting the pH, and filtering the solid product.

Example 1 :

  • Under nitrogen protection, 80g (0.6mol) of 4-aminopyrrolo[2,1-f]triazine is added into 400mL of N,N-dimethylformamide, stirred uniformly, and cooled to -25°C. Then, 181.8g (0.716mol, 1.2equiv) of iodine is added in equal portions, and the mixture reacts at -10°C for 3 hours after the addition is completed.
  • 80mL (1.35mol) of acetic acid and 60g (0.24mol, 0.4equiv) of N-iodosuccinimide are added in batches into the reaction solution from step 1, and the mixture reacts for 1 hour at -10°C.
  • A solution of 225.7g (1.791mol, 3equiv) of sodium sulfite, 101.2g (0.955mol, 1.6equiv) of sodium carbonate, and 2000mL of water is mixed and stirred uniformly, and the temperature is reduced to 5°C to obtain an alkaline solution. The alkaline solution is slowly dripped into the reaction liquid from step 2. After the addition is finished, a saturated sodium carbonate solution is used to adjust the system's pH to 9. The mixture is stirred for 2 hours, filtered, and the filtered solid is pulped with water and ethanol, followed by vacuum drying until the moisture content is less than 0.1%, yielding 130g of 4-amino-7-iodopyrrolo[2,1-f]triazine (purity > 98%, yield 84%).

Example 2 :

  • Under nitrogen protection, 900g (6.71mol) of 4-aminopyrrolo[2,1-f]triazine is added into 4000mL of N,N-dimethylformamide, stirred uniformly, and cooled to -25°C. Then, 2000g (8.05mol, 1.2equiv) of iodine is added in equal portions, and the mixture reacts for 3 hours at -10°C.
  • 900mL (15.74mol) of acetic acid and 700g (3.11mol) of N-iodosuccinimide are added in batches into the reaction solution from step 1, and the mixture reacts for 1 hour at -10°C.
  • A solution of 2000g (15.87mol) of sodium sulfite, 1100g (10.38mol) of sodium carbonate, and 20L of water is mixed and stirred uniformly, and the temperature is reduced to 5°C to obtain an alkaline solution. The alkaline solution is slowly dripped into the reaction liquid from step 2. After the addition is finished, a saturated sodium carbonate solution is used to adjust the system's pH to 9. The mixture is stirred for 2 hours, filtered, and the obtained solid is pulped with water and methanol, followed by vacuum drying until the moisture content is less than 0.1%, yielding 1.5kg of 4-amino-7-iodopyrrolo[2,1-f]triazine (purity > 98%, yield 86%).

Example 3 :

  • Under nitrogen protection, 80g (0.6mol) of 4-aminopyrrolo[2,1-f]triazine is added into 400mL of N,N-dimethylformamide, stirred uniformly, and cooled to -25°C. Then, 181.8g (0.716mol, 1.2equiv) of iodine is added in equal portions, and the mixture reacts at -10°C for 3 hours after the addition is completed.
  • 80mL (1.35mol) of formic acid and 60g (0.24mol, 0.4equiv) of N-iodosuccinimide are added to the reaction solution from step 1 in batches, and the mixture reacts at -10°C for 1 hour.
  • A solution of 225.7g (1.791mol, 3equiv) of sodium sulfite, 101.2g (0.955mol, 1.6equiv) of sodium carbonate, and 2000mL of water is mixed and stirred uniformly, and the temperature is reduced to 5°C to obtain an alkaline solution. The alkaline solution is slowly dripped into the reaction liquid from step 2. After the addition is finished, a saturated sodium carbonate solution is used to adjust the system's pH to 9. The mixture is stirred for 2 hours, filtered, and the filtered solid is pulped with water and ethanol, followed by vacuum drying until the moisture content is less than 0.1%, yielding 135g of 4-amino-7-iodopyrrolo[2,1-f]triazine (purity > 98%, yield 87%).

Example 4 :

  • 80g (0.6mol) of 4-aminopyrrolo[2,1-f]triazine is added into 450mL of N,N-dimethylacetamide under nitrogen protection, stirred uniformly, and cooled to -25°C. Then, 181.8g (0.716mol, 1.2equiv) of iodine is added in equal portions, and the mixture reacts at -10°C for 3 hours after the addition is completed.
  • 80mL (1.35mol) of acetic acid and 66g (0.26mol, 0.44equiv) of N-iodosuccinimide are added in batches into the reaction solution from step 1, and the mixture reacts for 1 hour at -10°C.
  • A solution of 225.7g (1.791mol, 3equiv) of sodium sulfite, 101.2g (0.955mol, 1.6equiv) of sodium carbonate, and 2000mL of water is mixed and stirred uniformly, and the temperature is reduced to 5°C to obtain an alkaline solution. The alkaline solution is slowly dripped into the reaction liquid from step 2. After the addition is finished, a saturated sodium carbonate solution is used to adjust the system's pH to 9. The mixture is stirred for 2 hours, filtered, and the filtered solid is pulped with water and ethanol, followed by vacuum drying until the moisture content is less than 0.1%, yielding 140g of 4-amino-7-iodopyrrolo[2,1-f]triazine (purity > 98%, yield 90%).

Example 5 :

  • Under nitrogen protection, 80g (0.6mol) of 4-aminopyrrolo[2,1-f]triazine is added into 450mL of N,N-dimethylformamide, stirred uniformly, and cooled to -25°C. Then, 116.3g (0.716mol, 1.2equiv) of iodine monochloride is added in equal portions, and the mixture reacts at -10°C for 3 hours after the addition is completed.
  • 80mL (1.35mol) of acetic acid and 66g (0.26mol, 0.44equiv) of N-iodosuccinimide are added in batches into the reaction solution from step 1, and the mixture reacts for 1 hour at -10°C.
  • A solution of 225.7g (1.791mol, 3equiv) of sodium sulfite, 101.2g (0.955mol, 1.6equiv) of sodium carbonate, and 2000mL of water is mixed and stirred uniformly, and the temperature is reduced to 5°C to obtain an alkaline solution. The alkaline solution is slowly dripped into the reaction liquid from step 2. After the addition is finished, a saturated sodium carbonate solution is used to adjust the system's pH to 9. The mixture is stirred for 2 hours, filtered, and the filtered solid is pulped with water and ethanol, followed by vacuum drying until the moisture content is less than 0.1%, yielding 142g of 4-amino-7-iodopyrrolo[2,1-f]triazine (purity > 98%, yield 90%).

Synthesis of 3-Iodo-Pyrazolo[1,5-a]pyrimidines

A one-pot methodology can synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through the three-component reaction of amino pyrazoles. Various 7-aryl pyrazolo[1,5-a]pyrimidines afforded 3-iodinated pyrazolo[1,5-a]pyrimidine derivatives with excellent yields.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

Pyrazolo[1,5-a]pyrazin-4-amine derivatives are typically synthesized via cyclocondensation reactions. For example:

  • Cyclocondensation of β-dicarbonyls with aminopyrazoles : Similar to pyrazolo[1,5-a]pyrimidines, the pyrazin-4-amine core can form via reactions between β-ketoesters and 3-aminopyrazoles under microwave irradiation or reflux conditions .

  • Iodination : The 7-iodo substituent is likely introduced via electrophilic aromatic substitution (EAS) using iodine or iodinating agents (e.g., NIS) at the activated position 7, which is meta to the electron-donating amino group .

Nucleophilic Aromatic Substitution (SNAr)

The 7-iodo group is susceptible to displacement due to its position adjacent to electron-withdrawing N-heteroatoms. Key reactions include:

Reaction Conditions Product Yield Reference
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C7-Aryl-2-methylpyrazolo[1,5-a]pyrazin-4-amine72–89%
Buchwald–Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane7-Amino-2-methylpyrazolo[1,5-a]pyrazin-4-amine65%

Cross-Coupling Reactions

The iodine atom facilitates palladium-catalyzed cross-couplings:

  • Suzuki–Miyaura Coupling : Forms biaryl derivatives with arylboronic acids (Table 1) .

  • Sonogashira Coupling : Alkynylation at position 7 using terminal alkynes and CuI/Pd(PPh₃)₂Cl₂ .

Functionalization of the 4-Amino Group

The primary amine at position 4 participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in THF with Et₃N to yield amides (85–92% yield) .

  • Condensation : Forms Schiff bases with aldehydes (e.g., benzaldehyde) under Dean–Stark conditions .

Heterocyclic Ring Modifications

The pyrazolo[1,5-a]pyrazine scaffold undergoes further annulation:

  • Oxidative Cyclization : With α,β-unsaturated ketones to form fused tricyclic systems (e.g., pyrazolo[4,3-e] triazolo[1,5-c]pyrimidines) .

  • Microwave-Assisted Functionalization : Post-synthetic modifications (e.g., formylation, halogenation) at position 3 or 5 under Vilsmeier–Haack conditions .

Catalytic Deiodination

Hydrogenolysis using H₂/Pd/C in ethanol removes the iodine atom, yielding 2-methylpyrazolo[1,5-a]pyrazin-4-amine (94% yield) .

Key Data Table: Influence of Reaction Conditions on Coupling Efficiency

Entry Catalyst Base Solvent Temperature Yield
1Pd(PPh₃)₄Na₂CO₃DME/H₂O80°C89%
2Pd(OAc)₂/XantphosCs₂CO₃Toluene110°C78%
3PdCl₂(PPh₃)₂K₃PO₄DMF100°C65%

Data adapted from references .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C, with iodine loss observed under prolonged heating .

  • pH Sensitivity : Protonation of the 4-amino group at pH < 3 enhances electrophilic substitution at position 7 .

Scientific Research Applications

7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. The iodine atom and the pyrazolo[1,5-a]pyrazine ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their functions and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations: Pyrazine vs. Pyrimidine

The pyrazolo[1,5-a]pyrazine core differs from pyrazolo[1,5-a]pyrimidine (a widely studied scaffold) in nitrogen positioning. Pyrazine has two adjacent nitrogen atoms in the six-membered ring, while pyrimidine has two nitrogens at positions 1 and 3. This difference alters electronic density distribution, hydrogen-bonding capacity, and binding affinity to biological targets. For example:

  • Pyrazolo[1,5-a]pyrimidines : Demonstrated potent inhibition of protein kinases (e.g., TTK) in cancer therapy due to their ability to mimic ATP binding .
  • Pyrazolo[1,5-a]pyrazines : Less explored but may target distinct pathways due to altered electronic profiles. The iodine substituent in the target compound could enhance halogen bonding with enzymes or receptors .

Table 1: Core Heterocycle Comparison

Property Pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrimidine
Nitrogen Positions Adjacent (1,2) Non-adjacent (1,3)
Electron Density Delocalized across ring Localized at N1 and N3
Known Bioactivities Limited data Kinase inhibition, Anticancer

Substituent Effects on Pharmacological Properties

Substituents at positions 2, 3, 5, and 7 significantly influence bioactivity. Key analogs include:

a) N-methylpyrazolo[1,5-a]pyrazin-4-amine ()
  • Structure : Lacks the iodine atom but retains the methyl group at position 2.
  • Impact : Reduced steric bulk and electronegativity compared to the iodo analog. Likely lower membrane permeability due to decreased lipophilicity.
b) 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine ()
  • Structure : Pyrimidine core with trifluoromethyl (CF₃) and methyl groups.
  • Impact : The CF₃ group is a strong electron-withdrawing moiety, enhancing metabolic stability and binding to hydrophobic enzyme pockets.
c) N-cyclopropylpyrazolo[1,5-a]pyrazin-4-amine ()

Table 2: Substituent Effects on Key Properties

Compound Substituents Molecular Weight Key Properties
7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine I (C7), CH₃ (C2) ~289.08 g/mol High lipophilicity, halogen bonding potential
N-methylpyrazolo[1,5-a]pyrazin-4-amine CH₃ (C2) ~162.17 g/mol Moderate solubility, lower bioactivity
5-Methyl-2-CF₃-pyrazolo[1,5-a]pyrimidin-7-amine CF₃ (C2), CH₃ (C5) 216.16 g/mol Enhanced metabolic stability, kinase inhibition

Biological Activity

7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a pyrazolo[1,5-a]pyrazine core with an iodine atom at the 7-position and a methyl group at the 2-position, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and structure-activity relationships.

  • Molecular Formula : C₇H₇IN₄
  • Molecular Weight : 274.06 g/mol
  • Structural Features :
    • Pyrazolo[1,5-a]pyrazine core
    • Iodine substitution at the 7-position
    • Methyl group at the 2-position

Synthesis Methods

The synthesis of 7-iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrazolo Core :
    • Initial reactions to create the pyrazolo framework.
  • Iodination :
    • Introduction of iodine at the 7-position through electrophilic substitution.
  • Methylation :
    • Addition of a methyl group at the 2-position using methylating agents.

These methods allow for efficient production while enabling modifications to enhance biological properties.

Pharmacological Potential

Preliminary studies indicate that 7-iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine exhibits potential as a lead compound in drug development targeting various diseases. Its biological activities may include:

  • Anticancer Activity : Interaction studies suggest that this compound may bind to proteins involved in cell signaling pathways associated with cancer proliferation and inflammation. This indicates potential utility in cancer therapy.
  • Kinase Inhibition : Similar compounds have been shown to inhibit various kinases associated with cancer progression. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated inhibitory activity against kinases such as c-Abl and PDGFR . This suggests that 7-iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine could exhibit similar properties.

Structure-Activity Relationship (SAR)

The presence of the iodine atom and methyl group is believed to enhance the compound's reactivity and selectivity towards biological targets. Comparative analysis with structurally similar compounds reveals insights into how slight modifications can significantly impact biological activity.

Compound NameStructure FeaturesUnique Aspects
2-Methylpyrazolo[1,5-a]pyrimidin-7-oneMethyl group at 2-positionLacks iodine; exhibits different biological activity
7-Bromo-2-methylpyrazolo[1,5-a]pyrazin-4-amineBromine instead of iodineSimilar reactivity but potentially different pharmacodynamics
7-Iodo-pyrazolo[1,5-a]pyridineIodine substitution on pyridineDifferent core structure; may exhibit varied receptor interactions

Case Studies

Recent research has highlighted the significance of pyrazolo derivatives in cancer treatment:

  • BRD4 Inhibition : A study on related compounds showed robust inhibition of BRD4, a target for antitumor therapies, indicating that derivatives of pyrazolo compounds could be effective in treating cancers driven by BRD4 signaling .
  • Kinase Targeting : Research into pyrazolo derivatives has demonstrated their ability to inhibit kinases involved in cancer progression, suggesting that further exploration of 7-iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine could yield promising therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-substituted pyrazolo[1,5-a]pyrazin-4-amine derivatives, and how is iodination at position 7 achieved?

  • Methodological Answer : The synthesis typically involves functionalization at position 7 using halogenation or cross-coupling strategies. For iodination, direct electrophilic substitution or metal-mediated reactions (e.g., Ullmann coupling) are employed. For example, silylformamidine intermediates have been used to introduce amino groups at position 7, followed by iodination via halogen exchange or oxidative conditions. Key steps include solvent selection (e.g., benzene or pentane), controlled heating/cooling, and purification via recrystallization .

Q. How are structural and purity characteristics of 7-iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine validated?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns and regioselectivity. Mass spectrometry (MS) and elemental analysis are used to verify molecular weight and purity. For example, in similar compounds, discrepancies between calculated and observed elemental analysis values (e.g., C, H, N) must be <0.4% to confirm purity .

Advanced Research Questions

Q. How can conflicting NMR data for pyrazolo[1,5-a]pyrazine derivatives be resolved, particularly when distinguishing between regioisomers?

  • Methodological Answer : Contradictions arise due to overlapping signals in aromatic regions. Advanced techniques include:

  • 2D NMR (COSY, HSQC) to map proton-carbon correlations.
  • Variable-temperature NMR to reduce signal broadening caused by tautomerism.
  • Comparative analysis with known derivatives (e.g., 3-bromo or 3-nitro analogs) to identify substituent-induced shifts. For instance, the downfield shift of the C-7 proton in iodinated derivatives (~δ 8.5–9.0 ppm) helps distinguish it from other halogens .

Q. What strategies optimize the regioselectivity of electrophilic substitutions in pyrazolo[1,5-a]pyrazines?

  • Methodological Answer :

  • Directing groups : Electron-withdrawing groups (e.g., nitro at position 3) deactivate the ring, directing electrophiles to position 6.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity at iodine-prone positions.
  • Catalysis : Lewis acids (e.g., FeCl₃) improve iodination yields by stabilizing transition states. Evidence shows that silylformamidine-mediated reactions achieve >90% regioselectivity for position 7 functionalization .

Q. How do substitution patterns at positions 2 and 7 influence the biological activity of pyrazolo[1,5-a]pyrazin-4-amine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Position 2 (methyl group) : Enhances metabolic stability by steric hindrance, reducing cytochrome P450 oxidation.
  • Position 7 (iodine) : Increases lipophilicity, improving blood-brain barrier penetration. Comparative assays with non-iodinated analogs (e.g., 7-chloro or 7-methoxy derivatives) show iodine’s unique role in adenosine A2A receptor antagonism, as seen in structurally related pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines .

Q. What experimental design considerations are critical for scaling up the synthesis of 7-iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine?

  • Methodological Answer :

  • Solvent scalability : Replace benzene (toxic) with toluene or ethyl acetate for safer large-scale reactions.
  • Catalyst recycling : Use heterogeneous catalysts (e.g., Pd/C) for iodination to minimize metal contamination.
  • Purification : Switch from recrystallization to column chromatography for intermediates, ensuring >95% purity before final iodination. Evidence from scaled pyrazolo[1,5-a]pyrimidine syntheses highlights the importance of stepwise yield optimization (e.g., 85–90% yields for aminal intermediates) .

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